3-(2,2-Diethoxyethoxy)prop-1-yne

Polymer Chemistry Click Chemistry Green Chemistry

3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1), systematically named 1-propyne, 3-(2,2-diethoxyethoxy)- and also known as propargyl 2,2-diethoxyethyl ether, is a heterobifunctional organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is a liquid-phase reagent characterized by the orthogonal presence of a terminal alkyne group and a protected aldehyde as a diethyl acetal.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 98166-29-1
Cat. No. B2819742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Diethoxyethoxy)prop-1-yne
CAS98166-29-1
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCCOC(COCC#C)OCC
InChIInChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3
InChIKeyKLXXQIJFXGGJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1): A Heterobifunctional Propargyl-Acetal Linker for Orthogonal Bioconjugation and Click Chemistry Procurement


3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1), systematically named 1-propyne, 3-(2,2-diethoxyethoxy)- and also known as propargyl 2,2-diethoxyethyl ether, is a heterobifunctional organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid-phase reagent characterized by the orthogonal presence of a terminal alkyne group and a protected aldehyde as a diethyl acetal [1]. This dual functionality renders it a specialized building block for advanced molecular design, enabling stepwise, bioorthogonal ligation strategies .

Why Generic Substitution Fails: The Critical Orthogonal Bifunctionality of 3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1) Prevents Uncontrolled Cross-Reactivity


Generic substitution of 3-(2,2-diethoxyethoxy)prop-1-yne with simpler propargyl ethers or standard aldehyde reagents is untenable due to its unique orthogonal bifunctionality. A terminal alkyne or a protected aldehyde in isolation cannot recapitulate its core value proposition: the ability to sequentially perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1] and, upon mild acidic deprotection, an aldehyde-specific conjugation (e.g., hydrazone or oxime ligation) . This dual, chemically distinct reactivity profile in a single, stable molecule is the principal differentiator that underpins its utility in constructing complex bioconjugates and functional polymers, which cannot be achieved with monofunctional alternatives [2].

Quantitative Evidence Guide: Verifiable Differentiation of 3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1) Over In-Class Alternatives


Synthetic Efficiency: Process Cost and Purification Advantage Compared to Standard Propargyl Building Blocks

3-(2,2-Diethoxyethoxy)prop-1-yne is utilized in a synthetic protocol that is explicitly described as 'low cost' and eliminates the need for column chromatographic purification [1]. This represents a significant efficiency advantage over the synthesis of analogous functionalized propargyl ethers or PEGylated α-hydroxy acids, which often necessitate costly chromatographic separations. The comparator baseline is the standard, more labor-intensive and solvent-consuming purification workflows for similar molecular weight building blocks.

Polymer Chemistry Click Chemistry Green Chemistry

Orthogonal Bifunctionality: Demonstrated Dual Reactivity of Alkyne and Protected Aldehyde Moieties vs. Monofunctional Propargyl Reagents

The compound is explicitly described as a 'heterobifunctional linker designed for the orthogonal introduction of aldehyde groups into azide-labeled targets' . Unlike a monofunctional propargyl alcohol or a simple aliphatic alkyne, the acetal-protected aldehyde remains inert during the CuAAC 'click' reaction step, enabling a second, subsequent bioorthogonal ligation [1]. This is in contrast to propargyl aldehyde, which would be incompatible with many reaction conditions due to the free aldehyde's reactivity, or propargyl alcohol, which lacks a second orthogonal handle.

Bioconjugation Polymer Chemistry Organic Synthesis

Alkyne Stability: Superior Survival Under Acidic Hydrolysis Conditions Compared to Unprotected Alkynals

In the synthesis of 'clickable' polylactides, the terminal alkyne functionality of the target compound was shown to 'survive from hydrolysis of the corresponding easily accessible cyanohydrin derivatives in methanolic sulfuric acid' [1]. This is a key differentiator compared to propargyl aldehyde or related alkynals, whose unprotected carbonyl groups would be unstable or reactive under these strong acidic conditions, leading to side reactions and lower yields.

Protecting Group Chemistry Click Chemistry Polymer Synthesis

Access to Novel Chemical Space: Enabling Scalable Synthesis of Complex α-Hydroxy Acid Libraries vs. Traditional Methods

The compound serves as a crucial building block for the 'scalable synthesis of a novel library of propargylated and PEGylated α-hydroxy acids' [1]. This is a clear differentiator from alternative propargyl reagents that might only enable the synthesis of simpler, less functionalized monomers. The resulting α-hydroxy acid library directly enables the preparation of 'clickable' polylactides for applications like precision drug delivery [1], a feat not readily achievable with standard, non-PEGylated or monofunctional propargyl compounds.

Combinatorial Chemistry Polymer Science Drug Delivery

Verified Application Scenarios: Where 3-(2,2-Diethoxyethoxy)prop-1-yne (CAS 98166-29-1) Provides a Proven Procurement Advantage


Synthesis of 'Clickable' PEGylated Polylactide Monomers for Precision Drug Delivery Systems

Based on the evidence that 3-(2,2-diethoxyethoxy)prop-1-yne is integral to a scalable, low-cost synthesis of a novel library of propargylated and PEGylated α-hydroxy acids [1], its primary and most well-documented application is in the creation of 'clickable' polylactides. These functionalized polyesters are crucial for developing precision drug delivery systems and other advanced biomaterials where post-polymerization functionalization with targeting ligands, imaging agents, or therapeutics is required via the bioorthogonal alkyne handle [1].

Stepwise Orthogonal Bioconjugation for Complex Molecular Architectures

The compound's confirmed orthogonal bifunctionality—a terminal alkyne for CuAAC and a protected aldehyde for subsequent ligation [1]—makes it the reagent of choice for building complex bioconjugates on solid supports. This includes the sequential attachment of azide-functionalized biomolecules (e.g., peptides, DNA) followed by hydrazide- or aminooxy-functionalized probes after acetal deprotection. This stepwise approach, which is impossible with monofunctional linkers, is critical for constructing multifunctional theranostic agents and activity-based probes [1].

Facile Synthesis of Functional PEG Linkers for Polymer and Surface Chemistry

The protocol describing its use with OEGs/PEGs [1] validates 3-(2,2-diethoxyethoxy)prop-1-yne as a premier starting material for creating heterobifunctional polyethylene glycol (PEG) linkers. The resulting linkers possess an alkyne on one end for 'click' conjugation and a latent aldehyde on the other for protein or surface immobilization. This direct, chromatography-free synthetic route [1] provides a significant practical and economic advantage for procuring these specialized, high-value linkers compared to multi-step alternative syntheses.

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